Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-1-oxaspiro[23]hexane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate.
Epoxidation: These starting materials undergo epoxidation to form the corresponding spirooxiranes.
Isomerization: The spirooxiranes are then treated with lithium diisopropylamide in an aprotic medium, leading to the formation of this compound.
Chemical Reactions Analysis
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: It can isomerize into 3-hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives when treated with lithium diisopropylamide.
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.
Scientific Research Applications
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and other chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to its spirocyclic structure and the reactivity of the functional groups present in the molecule .
Comparison with Similar Compounds
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: This compound shares a similar spirocyclic structure but differs in the position of the functional groups.
3-methylenecyclobutane-1-carbonitrile: This compound is a precursor in the synthesis of this compound and has a similar cyclobutane ring structure.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5-3-8(4-5)6(11-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
SLJBGUMAVQUSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)C(O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.